Rebeprazole sulfone N-oxide
Overview
Description
Rebeprazole sulfone N-oxide is a chemical compound with the molecular formula C18H21N3O5S and a molecular weight of 391.44 g/mol . It is an impurity of Rabeprazole sodium, a proton pump inhibitor used to treat gastric acid-related diseases . The compound is characterized by its brownish solid form and has a melting point of 153-156°C .
Mechanism of Action
Target of Action
Rabeprazole Sulfone N-Oxide, also known as Rebeprazole sulfone N-oxide, primarily targets the H+, K+ ATPase of the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole Sulfone N-Oxide effectively reduces the production of stomach acid .
Mode of Action
Rabeprazole Sulfone N-Oxide is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . Once activated, it binds to the H+, K+ ATPase enzyme, inhibiting its function . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by Rabeprazole Sulfone N-Oxide is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase enzyme, it disrupts the transport of hydrogen ions into the stomach, which is a crucial step in the production of gastric acid . The downstream effect of this inhibition is a reduction in stomach acidity, which can help in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacokinetics
Rabeprazole Sulfone N-Oxide is extensively metabolized in the liver via the cytochrome P450 enzyme system . Its metabolites are primarily excreted in the urine . The maximum plasma concentration (Cmax) and the area under the plasma concentration time curve (AUC) are linearly related to dose, while the time to maximum plasma concentration (tmax) and elimination half-life (t1/2) are dose-independent .
Result of Action
The primary result of Rabeprazole Sulfone N-Oxide’s action is a reduction in gastric acid secretion. This can help heal gastrointestinal ulcers, treat symptoms of GERD, eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole Sulfone N-Oxide can be influenced by various environmental factors. For instance, the acidic environment of the stomach is necessary for the conversion of the prodrug into its active form . Additionally, certain safety precautions should be taken when handling this compound, such as avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .
Biochemical Analysis
Biochemical Properties
Rabeprazole Sulfone N-Oxide, like Rabeprazole, may suppress gastric acid secretion by inhibiting the gastric H+/K+ATPase at the secretory surface of the gastric parietal cell . This suggests that Rabeprazole Sulfone N-Oxide might interact with the same enzymes and proteins as Rabeprazole.
Cellular Effects
Given its similarity to Rabeprazole, it may influence cell function by affecting acid secretion in gastric parietal cells .
Molecular Mechanism
It is likely to exert its effects at the molecular level by inhibiting the gastric H+/K+ATPase, similar to Rabeprazole .
Preparation Methods
The preparation of Rebeprazole sulfone N-oxide involves the oxidation of Rabeprazole sodium. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Rebeprazole sulfone N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Rabeprazole sodium.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rebeprazole sulfone N-oxide is primarily used in scientific research as a reference standard and impurity marker for Rabeprazole sodium . Its applications extend to:
Chemistry: Used in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations.
Industry: Utilized in quality control processes to ensure the purity of Rabeprazole sodium.
Comparison with Similar Compounds
Rebeprazole sulfone N-oxide is unique due to its specific structure and role as an impurity of Rabeprazole sodium. Similar compounds include:
Rabeprazole sodium: The parent compound, a proton pump inhibitor.
Omeprazole sulfone: Another sulfone derivative of a proton pump inhibitor.
Lansoprazole sulfone: A sulfone derivative of Lansoprazole, another proton pump inhibitor. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13-16(21(22)9-8-17(13)26-11-5-10-25-2)12-27(23,24)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBHTBNDQGWAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582522 | |
Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-37-6 | |
Record name | Rabeprazole sulfone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RABEPRAZOLE SULFONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB1T296OD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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